2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c15-12-3-1-2-4-13(12)22(18,19)16-11-14(20-8-7-17)5-9-21-10-6-14/h1-4,16-17H,5-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTZOJRKGCDILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=CC=C2F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, which can be synthesized via the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The hydroxyethoxy group is introduced through nucleophilic substitution reactions, often using ethylene oxide under basic conditions . The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Dieckmann condensation and automated systems for the introduction of the hydroxyethoxy group and sulfonamide formation. These methods ensure high yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, thiols, and ketones .
Scientific Research Applications
2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations:
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bulkier chlorine substituents .
- Thiopyran vs. Pyridine Rings : Thiopyran’s sulfur atom may improve oxidative stability, while pyridine derivatives (e.g., ) exhibit aromatic conjugation affecting reactivity .
- Hydroxyethoxy Group : Present in the target compound and Bosentan impurity (), this group increases solubility but may reduce blood-brain barrier penetration .
Tautomerism and Reactivity
Compounds with triazole-thione moieties () exist in equilibrium between thiol and thione tautomers, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) . The target compound’s thiopyran ring lacks tautomerism but shares sulfonamide reactivity, enabling similar derivatization pathways.
Biological Activity
2-Fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Understanding its biological activity is crucial for assessing its viability as a pharmaceutical agent. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2320420-74-2 |
| Molecular Formula | C₁₄H₂₀FNO₄S₂ |
| Molecular Weight | 349.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential, mechanisms of action, and therapeutic implications.
Research indicates that this compound may interact with specific biological pathways, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.
- Modulation of Protein Interactions : It has been observed to affect protein-protein interactions, particularly in signaling pathways related to cell growth and proliferation.
- Antiviral Activity : Some studies have highlighted its potential antiviral properties, particularly against herpesviruses, suggesting a mechanism that involves interference with viral replication processes.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal explored the antiviral efficacy of similar sulfonamide derivatives against herpes simplex virus (HSV). The results indicated that compounds with structural similarities to this compound exhibited significant antiviral activity, reducing viral load in vitro by up to 90% at certain concentrations.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The study found that at micromolar concentrations, the compound significantly reduced the activity of cyclooxygenase (COX), an enzyme linked to inflammation and pain.
Toxicity and Safety Profile
While biological activity is promising, understanding the toxicity profile is crucial for therapeutic development. Current data on the safety profile of this compound remains limited, necessitating further toxicological assessments to evaluate its suitability for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
